Scientific Field: Computer Science & Engineering, Artificial Intelligence
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Skimmin is a glucoside of umbelliferone, classified as a member of the coumarin family. Its systematic IUPAC name is 7-(β-D-Glucopyranosyloxy)-2H-1-benzopyran-2-one, and its molecular formula is C15H16O8. This compound is primarily found in various plant species, including Skimmia reevesiana and Artemisia ordosica, indicating its presence in nature and potential ecological roles .
These reactions highlight the compound's versatility in synthetic and biological contexts.
Skimmin has garnered attention for its biological activities, particularly its potential as an anti-inflammatory agent. Research indicates that skimmin exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation . Additionally, its glucoside structure suggests possible antioxidant activities, contributing to its therapeutic potential.
Synthesis of skimmin can be achieved through several methods:
These methods reflect both traditional extraction techniques and modern synthetic strategies.
Skimmin has several applications across various fields:
Research into the interactions of skimmin with other biological molecules is ongoing. Initial studies suggest that skimmin may interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For example, studies have indicated that skimmin might inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Several compounds share structural or functional similarities with skimmin. Here are some notable examples:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Umbelliferone | Aglycone | Antioxidant, anti-inflammatory | Parent compound of skimmin |
Coumarin | Simple Coumarin | Anticoagulant, antifungal | Found in many plants |
Scopoletin | Coumarin | Antioxidant, anti-inflammatory | Exhibits stronger antioxidant activity |
Esculetin | Coumarin | Antioxidant, anti-inflammatory | Known for its neuroprotective effects |
Skimmin stands out due to its glycoside nature, which may enhance solubility and bioavailability compared to other similar compounds.
Skimmin was first isolated in the 1970s from Hydrangea macrophylla (a species within the Hydrangeaceae family) during studies on cultured plant cells. Early research focused on its role as a phytochemical component in traditional medicinal plants, particularly in Hydrangea paniculata, which has been used for centuries in Chinese medicine to treat inflammatory and renal disorders. The compound’s discovery coincided with advancements in chromatographic techniques, enabling its purification from plant extracts and subsequent structural elucidation.
Skimmin belongs to the coumarin glycoside class, a subgroup of phenylpropanoid derivatives characterized by a coumarin (benzopyrone) backbone conjugated to a carbohydrate moiety. Structurally, it is a 7-hydroxycoumarin (umbelliferone) linked via a glycosidic bond to β-D-glucopyranose. This classification places Skimmin alongside other bioactive coumarins such as scopolin and fraxetin, though its glucosylation pattern and biological effects distinguish it from related compounds.
Chemical Class | Key Features | Structural Analogues |
---|---|---|
Coumarin glycosides | Coumarin backbone + carbohydrate moiety | Umbelliferone, Scopoletin |
Phenylpropanoids | Biosynthesized via shikimate pathway | Lignans, Flavonoids |
Skimmin is chemically designated as 7-(β-D-glucopyranosyloxy)coumarin (C₁₅H₁₆O₈), with a molecular weight of 324.28 g/mol. Its IUPAC name reflects its structural components: the coumarin core (2H-1-benzopyran-2-one) and the glucosyl substituent at the 7-hydroxy position. Alternative nomenclatures include umbelliferone glucoside and 7-hydroxycoumarin-7-glucoside, though "Skimmin" remains the most widely recognized trivial name.
Property | Value | Source |
---|---|---|
CAS Registry Number | 93-39-0 | |
Molecular Formula | C₁₅H₁₆O₈ | |
Melting Point | 221–222°C | |
Solubility | Soluble in DMSO, sparingly soluble in water |
Skimmin, a naturally occurring coumarin glycoside, possesses the molecular formula C15H16O8 with a molecular weight of 324.28 grams per mole [1] [2]. The compound is systematically named 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one according to International Union of Pure and Applied Chemistry nomenclature [1]. This chemical entity is also recognized by several synonyms including skimmine, 7-hydroxycoumarin-7-glucoside, and umbelliferone glucoside [1] [2] [9].
The structural framework of skimmin consists of two primary components: a coumarin moiety and a glucose unit [1] [3]. The coumarin portion is derived from umbelliferone (7-hydroxycoumarin), which forms the core benzopyrone structure characteristic of the coumarin family [3] [22]. The glucose moiety is attached through a beta-glycosidic linkage at the 7-position of the coumarin ring system [1] [5]. This glycosidic bond connects the anomeric carbon of the glucose unit to the hydroxyl group of umbelliferone, creating a stable O-glycosidic linkage [1].
The stereochemical configuration of skimmin includes five defined stereocenters, all of which are well-characterized in the glucose portion of the molecule [1] [5]. The glucose unit adopts the typical beta-D-glucopyranose configuration with the stereochemistry designated as (2S,3R,4S,5S,6R) for the respective carbon atoms in the pyranose ring [1]. The compound contains eight oxygen atoms distributed throughout both the coumarin and glucose portions, contributing to its high polarity and hydrogen bonding capacity [1].
Table 1: Molecular Descriptors of Skimmin
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H16O8 | [1] [2] [3] |
Molecular Weight (g/mol) | 324.28 | [1] [2] |
CAS Registry Number | 93-39-0 | [1] [2] [3] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 8 | [1] |
Rotatable Bonds | 3 | [1] |
Heavy Atom Count | 23 | [1] |
Defined Stereocenters | 5 | [1] |
Topological Polar Surface Area | 126 Ų | [1] |
Skimmin exists as a solid at room temperature and exhibits characteristic spectroscopic properties that facilitate its identification and characterization [9]. The compound demonstrates a calculated logarithmic partition coefficient (XLogP3) of -0.7, indicating its hydrophilic nature and preference for aqueous environments over lipophilic phases [1].
Spectroscopic characterization of skimmin has been accomplished through various analytical techniques. Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at m/z 325 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [1]. The major fragment ion observed at m/z 163 corresponds to the umbelliferone moiety following loss of the glucose unit, which is a characteristic fragmentation pattern for coumarin glycosides [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about skimmin. The compound exhibits distinct chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra that are consistent with its coumarin glycoside structure [1]. The aromatic protons of the coumarin ring system typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the glucose protons appear in the aliphatic region [41] [43].
The ultraviolet-visible absorption characteristics of skimmin are influenced by the presence of the coumarin chromophore [17]. Coumarins typically exhibit strong ultraviolet absorption due to π→π* transitions in the benzopyrone system, with absorption maxima generally occurring in the 250-350 nanometer range [17] [46]. The presence of the glucose substituent may cause slight shifts in the absorption wavelengths compared to the parent umbelliferone compound [46].
Infrared spectroscopy of skimmin reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [46]. The hydroxyl groups of the glucose unit typically produce broad absorption bands in the 3200-3600 wavenumber region, while the lactone carbonyl of the coumarin ring exhibits characteristic absorption around 1700-1750 wavenumber [46]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region [46].
Skimmin exhibits high water solubility, which distinguishes it significantly from many other coumarin derivatives [3]. This enhanced aqueous solubility is attributed to the presence of multiple hydroxyl groups in the glucose moiety, which can form extensive hydrogen bonding networks with water molecules [3]. The compound also demonstrates high solubility in ethanol and other polar organic solvents, with a reported solubility of 1 milligram per milliliter in dimethyl sulfoxide [9] [23].
The solubility characteristics of skimmin contrast markedly with those of its aglycone counterpart, umbelliferone [22] [35]. While umbelliferone exhibits only slight solubility in hot water, skimmin readily dissolves in aqueous media at room temperature [12] [22] [35]. This difference is entirely attributable to the glycosidic modification, which dramatically increases the hydrophilic character of the molecule [3].
Table 2: Solubility Comparison of Skimmin and Related Coumarins
Compound | Molecular Formula | Molecular Weight | Water Solubility | Ethanol Solubility | Reference |
---|---|---|---|---|---|
Skimmin | C15H16O8 | 324.28 | High (soluble) | High | [1] [3] [9] |
Umbelliferone | C9H6O3 | 162.14 | Slight (hot water) | High | [12] [22] [35] |
Esculetin | C9H6O4 | 178.14 | Moderate | High | [35] |
Scopoletin | C10H8O4 | 192.17 | Low | High | [35] |
The enhanced water solubility of skimmin compared to other coumarins has important implications for its biological activity and pharmacological properties [21]. Coumarin glycosides generally exhibit improved bioavailability compared to their aglycone forms due to their increased aqueous solubility [23]. However, the polar nature of skimmin also results in reduced membrane permeability compared to more lipophilic coumarin derivatives [1].
Extraction studies have demonstrated that skimmin can be efficiently isolated from plant materials using polar solvents [23]. Water extraction yields the highest concentrations of coumarin glycosides including skimmin, while less polar solvents are more effective for extracting simple coumarins and their methylated derivatives [23]. This differential solubility behavior is exploited in phytochemical separation and purification procedures [23].
The three-dimensional molecular conformation of skimmin is characterized by the spatial arrangement of both the coumarin and glucose components [1]. The coumarin moiety adopts a planar configuration typical of benzopyrone systems, with the lactone ring maintaining coplanarity with the benzene ring [28] [30]. This planar arrangement is stabilized by the extended π-electron conjugation throughout the coumarin framework [30].
The glucose unit in skimmin adopts the energetically favorable chair conformation characteristic of six-membered pyranose rings [32] [34]. In this conformation, the hydroxyl groups and the hydroxymethyl substituent occupy equatorial positions to minimize steric interactions, while the glycosidic oxygen maintains an axial orientation [32]. This chair conformation represents the most stable arrangement for the glucose moiety and is consistent with the beta-anomeric configuration [34].
The glycosidic linkage between the coumarin and glucose components introduces conformational flexibility to the overall molecular structure [28]. Rotation about the glycosidic bond allows for different spatial orientations of the glucose unit relative to the coumarin plane [28] [30]. The torsion angles around this glycosidic bond are influenced by hydrogen bonding interactions between the glucose hydroxyl groups and potential intramolecular contacts with the coumarin system [28].
Computational studies of coumarin glycosides have revealed that the preferred conformations are those that minimize steric clashes while maximizing favorable electrostatic interactions [32]. The hydroxyl groups of the glucose unit can participate in intramolecular hydrogen bonding, which may stabilize certain conformational states [32]. Additionally, the electron-rich aromatic system of the coumarin can engage in favorable interactions with the polar glucose substituent [30].
The conformational preferences of skimmin are also influenced by the surrounding environment, particularly in aqueous solution where extensive hydrogen bonding with water molecules can occur [32]. Solvation effects may alter the relative stabilities of different conformational states compared to the gas-phase or crystalline forms of the molecule [32].
The structure-activity relationships of skimmin and related coumarin derivatives have been extensively investigated to understand the molecular basis of their biological activities [11] [33] [38]. The presence of the 7-hydroxyl group in the coumarin framework is recognized as a critical structural feature for biological activity [33]. Studies have demonstrated that 7-hydroxycoumarin derivatives, including umbelliferone and its glycosides, exhibit enhanced biological activities compared to coumarins lacking this hydroxyl substitution [33].
The glycosidic modification in skimmin significantly influences its biological properties compared to the parent umbelliferone compound [33] [39]. While glycosylation generally increases water solubility and may improve certain pharmacokinetic properties, it can also modulate the intrinsic biological activity of the coumarin core [33]. Research has shown that coumarin glycosides often exhibit different potency profiles compared to their aglycone counterparts, with some activities being enhanced while others may be diminished [33].
Structural modifications at different positions of the coumarin ring system produce distinct effects on biological activity [33] [38]. The introduction of additional hydroxyl groups, such as in esculetin (6,7-dihydroxycoumarin), can enhance certain activities but may also alter selectivity profiles [33]. Conversely, methylation of hydroxyl groups, as observed in scopoletin, typically reduces biological activity compared to the free phenolic compounds [33].
Table 3: Structure-Activity Relationships in Coumarin Derivatives
Structural Feature | Effect on Activity | Examples | Reference |
---|---|---|---|
7-Hydroxyl group | Essential for activity | Umbelliferone, Skimmin | [33] |
6-Hydroxyl addition | Enhanced activity | Esculetin | [33] |
6-Methoxy substitution | Reduced activity | Scopoletin | [33] |
Glycosidic modification | Variable effects | Skimmin, Esculin | [33] [39] |
4-Methyl substitution | Moderate reduction | 7-Hydroxy-4-methylcoumarin | [33] |
The glucose moiety in skimmin contributes to structure-activity relationships through multiple mechanisms [39]. The increased hydrophilicity conferred by the sugar unit affects cellular uptake and distribution, potentially altering the effective concentration of the compound at target sites [21] [39]. Additionally, the glucose substituent may undergo metabolic cleavage in biological systems, releasing the active umbelliferone moiety in a controlled manner [39].
Comparative studies have revealed that skimmin exhibits distinct activity profiles in various biological assays compared to related coumarin compounds [21] [39]. The anti-inflammatory properties of skimmin have been attributed to its ability to modulate inflammatory mediator expression while maintaining favorable pharmacokinetic characteristics due to the glycosidic modification [39]. The structure-activity relationships suggest that the combination of the 7-hydroxycoumarin core with the beta-D-glucose substituent provides an optimal balance of biological activity and pharmaceutical properties [39].
Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for the structural elucidation of Skimmin and related coumarin glycosides. The complete structural characterization of Skimmin relies on comprehensive one-dimensional and two-dimensional nuclear magnetic resonance experiments that provide detailed information about connectivity, stereochemistry, and molecular dynamics [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopic Analysis
The proton nuclear magnetic resonance spectrum of Skimmin displays characteristic signals that unambiguously confirm its structure as umbelliferone seven-oxygen-beta-D-glucopyranoside. The aromatic region exhibits diagnostic peaks corresponding to the coumarin nucleus, with the characteristic lactone ring protons appearing as a doublet pattern for hydrogen-3 and hydrogen-4 of the coumarin moiety [1] [2]. These signals demonstrate the typical coupling constants associated with the alpha,beta-unsaturated lactone system that defines the coumarin pharmacophore.
The anomeric proton of the glucose moiety appears as a distinct doublet with a large coupling constant, definitively establishing the beta-configuration of the glycosidic linkage. This stereochemical assignment is crucial for understanding the biological activity and metabolic fate of Skimmin, as the beta-glycosidic bond influences both enzymatic hydrolysis rates and cellular uptake mechanisms [1] [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon environments within the Skimmin molecule. The spectrum reveals the characteristic carbonyl carbon signal appearing in the region around 160 parts per million, confirming the presence of the lactone functionality essential for coumarin biological activity [1] [2].
The aromatic carbon signals appear in the 100-150 parts per million region, with distinct chemical shifts for each carbon atom in the benzopyranone ring system. The glucose carbons display typical chemical shifts for beta-D-glucopyranose, with the anomeric carbon appearing at the expected position for a beta-glycosidic linkage [1] [2].
Two-Dimensional Nuclear Magnetic Resonance Experiments
Advanced two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information that confirms the site of glycosylation and the complete structure of Skimmin. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation experiments reveal long-range coupling patterns that confirm the attachment of glucose at the seven-position of umbelliferone [1] [2].
These sophisticated spectroscopic approaches eliminate structural ambiguities and provide definitive proof of the molecular architecture, establishing Skimmin as the seven-oxygen-beta-D-glucopyranoside derivative of umbelliferone rather than alternative regioisomers that might be proposed based on chemical synthesis or biosynthetic considerations.
Mass spectrometry analysis of Skimmin provides valuable complementary information to nuclear magnetic resonance studies, particularly regarding fragmentation pathways that reveal structural features and confirm molecular connectivity. The detailed analysis of fragmentation patterns offers insights into the stability of different molecular regions and the preferred dissociation pathways under collision-induced conditions [3] [4].
Molecular Ion Characterization
The molecular ion peak of Skimmin appears at mass-to-charge ratio 325.0918 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]+. This observation confirms the molecular formula C15H16O8 and provides the foundation for subsequent fragmentation analysis [3]. The molecular ion demonstrates moderate stability under standard mass spectrometric conditions, allowing for comprehensive fragmentation studies.
Primary Fragmentation Pathways
The most significant fragmentation pathway involves the neutral loss of the glucose moiety, resulting in a prominent fragment ion at mass-to-charge ratio 163.05, corresponding to [M-162]+. This fragmentation represents the loss of 162 daltons, which corresponds exactly to the mass of an anhydroglucose unit, confirming the presence of a single glucose residue attached to the coumarin nucleus [3] [5].
This primary fragmentation pathway occurs readily under collision-induced dissociation conditions, indicating that the glycosidic bond represents a relatively labile site within the molecular structure. The prominence of this fragmentation, with a relative intensity of approximately 41%, demonstrates the preferential cleavage of the carbon-oxygen bond connecting the sugar moiety to the aglycone [3].
Secondary Fragmentation Products
Following the initial loss of glucose, the resulting umbelliferone fragment ion undergoes further fragmentation to produce several secondary product ions. The fragment at mass-to-charge ratio 107.05 represents a major secondary fragmentation product with 50% relative intensity, likely corresponding to the loss of carbon dioxide from the umbelliferone ion, a common fragmentation pattern for coumarin derivatives [3] [6].
Additional minor fragmentation products appear at mass-to-charge ratios 97.032, 78.068, and 94.083, representing glucose-derived fragments that provide supporting evidence for the carbohydrate portion of the molecule. These fragments, while of low relative intensity (1-2%), contribute to the overall structural characterization and confirm the presence of an unmodified glucose residue [3].
Fragmentation Mechanism Analysis
The fragmentation patterns observed for Skimmin follow established mechanisms for coumarin glycosides, where the initial charge-remote fragmentation leads to glycosidic bond cleavage. This process involves protonation-induced charge migration that weakens the glycosidic linkage, facilitating neutral loss of the sugar moiety [5] [7]. The subsequent fragmentation of both the aglycone and sugar fragments follows predictable pathways based on the relative stability of the resulting ion structures.
The chromatographic behavior of Skimmin demonstrates characteristic patterns that reflect its chemical structure and physicochemical properties. Understanding these chromatographic properties is essential for analytical method development, purification procedures, and quality control applications in pharmaceutical and natural products research [8] [9] [10].
High-Performance Liquid Chromatography Retention Characteristics
Skimmin exhibits typical retention behavior for coumarin glycosides when analyzed by reversed-phase high-performance liquid chromatography. Under standard liquid chromatography-tandem mass spectrometry conditions, Skimmin demonstrates a retention time of approximately 1.82 minutes, indicating moderate hydrophilicity due to the presence of multiple hydroxyl groups from the glucose moiety [10].
The relatively short retention time compared to the aglycone umbelliferone reflects the increased polarity imparted by glycosylation. This behavior is consistent with the general principle that glycosylation increases the hydrophilicity of natural products, resulting in earlier elution from reversed-phase chromatographic systems [8] [9].
Mobile Phase Optimization
Methanol-water mobile phase systems provide optimal separation efficiency for Skimmin analysis. The glycosidic nature of the compound requires careful optimization of the organic modifier concentration to achieve adequate retention while maintaining acceptable peak shape and resolution from related compounds [8] [9]. Gradient elution systems typically provide superior resolution compared to isocratic conditions, particularly when analyzing complex mixtures containing multiple coumarin glycosides.
The choice of mobile phase additives significantly influences chromatographic performance. Acidic modifiers such as formic acid or acetic acid improve peak shape and enhance mass spectrometric detection sensitivity through improved ionization efficiency in electrospray ionization systems [11] [10].
Detection and Quantification Parameters
Ultraviolet detection at wavelengths of 254 nanometers and 265 nanometers provides sensitive and selective detection of Skimmin, taking advantage of the strong ultraviolet absorption characteristic of the coumarin chromophore. The dual-wavelength detection approach enhances method robustness and provides additional confirmation of peak identity [12].
Flow rates in the range of 0.3 to 2.0 milliliters per minute represent typical operating conditions for Skimmin analysis, with the specific choice depending on column dimensions, particle size, and detection requirements. Lower flow rates generally provide improved resolution but at the cost of increased analysis time [11].
Separation Selectivity
Skimmin demonstrates good chromatographic separation from its aglycone umbelliferone, with sufficient resolution to permit accurate quantification of both compounds in biological matrices or plant extracts. This selectivity is crucial for pharmacokinetic studies and metabolic investigations where both the glycoside and its hydrolysis product may be present simultaneously [10].
The chromatographic behavior also allows for effective separation from other coumarin glycosides that may co-occur in natural sources, providing the foundation for comprehensive phytochemical analysis and quality control procedures.
The spectrophotometric properties of Skimmin reflect the electronic characteristics of the coumarin chromophore modified by glycosylation effects. These optical properties provide valuable information for both analytical applications and fundamental understanding of structure-property relationships in coumarin glycosides [13] [14] [15].
Ultraviolet Absorption Characteristics
Skimmin exhibits characteristic ultraviolet absorption in the 320-330 nanometer region, which corresponds to the primary electronic transition of the coumarin chromophore. This absorption band represents the π→π* transition associated with the extended conjugation of the benzopyranone ring system [14] [15]. The exact position of the absorption maximum can vary slightly depending on solvent polarity and hydrogen bonding interactions.
The ultraviolet spectrum of Skimmin typically displays the three-band pattern characteristic of substituted coumarins, with absorption maxima appearing at approximately 207-208 nanometers, 291-295 nanometers, and 335-345 nanometers. This multi-band structure reflects different electronic transitions within the coumarin nucleus and provides a distinctive spectroscopic fingerprint for identification and quantification purposes [15] [16].
Extinction Coefficient Variations
The molar extinction coefficients of Skimmin show significant variation depending on the solvent system employed. In organic solvents such as dimethylformamide, the extinction coefficients tend to be higher compared to those observed in aqueous buffer systems. This solvent dependence reflects changes in the electronic environment of the chromophore and highlights the importance of standardized measurement conditions for quantitative applications [13].
Glycosylation generally results in lower extinction coefficients compared to the free aglycone umbelliferone, particularly in aqueous media. This effect may be attributed to hydrogen bonding interactions between the sugar hydroxyl groups and the coumarin nucleus, which can influence the electronic distribution and transition probabilities [13].
Solvent Effects on Spectroscopic Properties
The ultraviolet absorption properties of Skimmin demonstrate significant sensitivity to solvent polarity. Increasing solvent polarity typically results in shifts of the absorption maxima, with both red shifts and blue shifts observed depending on the specific electronic transition and the nature of the solvent-solute interactions [13].
These solvent effects provide important information about the electronic structure of Skimmin and can be exploited for analytical applications where solvent selectivity is desired. The magnitude and direction of spectral shifts can also provide insights into the hydrogen bonding capacity and dipole moment changes associated with electronic excitation [13].
Fluorescence Properties
Skimmin exhibits enhanced fluorescence properties compared to free umbelliferone, demonstrating that glycosylation can significantly modify the photophysical behavior of coumarin derivatives. The enhanced fluorescence may result from conformational stabilization provided by the glucose moiety or from favorable intermolecular interactions that reduce non-radiative decay pathways [13].
The fluorescence enhancement makes Skimmin particularly suitable for sensitive analytical applications and provides opportunities for the development of fluorescence-based detection methods. The quantum yield and fluorescence lifetime parameters represent important characteristics for optimizing detection conditions and understanding photophysical mechanisms.
pH-Dependent Spectroscopic Behavior
The spectrophotometric properties of Skimmin show sensitivity to solution pH due to the ionizable hydroxyl groups present in both the coumarin nucleus and the glucose moiety. Changes in pH can affect both the absorption and fluorescence characteristics, reflecting alterations in the protonation state and the associated changes in electronic structure [14].
This pH dependence must be carefully controlled in analytical applications to ensure reproducible results. However, the pH sensitivity can also be exploited for specific applications where pH-dependent detection or sensing is desired.
The structural and analytical characterization of Skimmin can be best understood through systematic comparison with other naturally occurring coumarin glycosides. This comparative approach reveals structure-activity relationships, highlights unique features of Skimmin, and provides insights into the chemical diversity within the coumarin glycoside family [2] [17] [18] [16].
Structural Relationships Among Coumarin Glycosides
Skimmin represents the simplest member of the umbelliferone-derived coumarin glycosides, featuring only a single hydroxyl group at the seven-position of the coumarin nucleus. This minimal substitution pattern contrasts with more complex derivatives such as scopolin, which contains an additional methoxy group at the six-position, providing enhanced lipophilicity and altered biological activity profiles [18].
The comparison with esculin reveals the importance of hydroxyl group positioning, as esculin features an additional hydroxyl group at the six-position rather than the methoxy substitution found in scopolin. This structural difference significantly impacts both the physicochemical properties and the biological activities of these compounds [2] [17].
Daphnin represents another important structural variant, featuring an additional hydroxyl group at the eight-position of the coumarin nucleus. This substitution pattern creates a catechol-like arrangement that can influence metal chelation properties and antioxidant activity. The molecular weight of daphnin (340.28 daltons) is identical to that of esculin, demonstrating how positional isomerism can create compounds with identical molecular formulas but different biological properties [2] [17].
Glycosylation Pattern Analysis
All major coumarin glycosides share the common feature of β-D-glucose as the sugar moiety, but differ in the site of glycosylation. Skimmin and scopolin both feature glycosylation at the seven-position, while esculin is glycosylated at the six-position, and fraxin exhibits eight-position glycosylation [16]. These differences in glycosylation sites reflect both biosynthetic constraints and the influence of substitution patterns on enzymatic recognition.
The consistent β-configuration of the glycosidic linkage across all these compounds suggests common biosynthetic mechanisms involving β-glucosyltransferases. This stereochemical uniformity also influences the susceptibility to enzymatic hydrolysis by β-glucosidases, which is important for understanding metabolic fate and bioavailability [17] [16].
Spectroscopic Differentiation
Nuclear magnetic resonance spectroscopy provides definitive methods for distinguishing among coumarin glycosides, with characteristic chemical shift patterns reflecting the specific substitution arrangements. The additional methoxy groups in scopolin and fraxin create distinctive signals in both proton and carbon-13 nuclear magnetic resonance spectra, while the multiple hydroxyl groups in esculin and daphnin influence the chemical shifts of nearby carbons through electronic effects [18] [16].
Mass spectrometric fragmentation patterns also show characteristic differences among coumarin glycosides. While all compounds exhibit the common loss of 162 daltons corresponding to glucose elimination, the subsequent fragmentation of the aglycone portions produces distinctive product ion spectra that enable definitive identification [5] [17].
Chromatographic Separation Strategies
The systematic comparison of retention behaviors reveals clear trends related to molecular polarity and hydrogen bonding capacity. Skimmin, with its minimal substitution, exhibits intermediate retention compared to more highly substituted derivatives. Scopolin, with its methoxy group, demonstrates increased lipophilicity and longer retention times, while esculin and daphnin, with additional hydroxyl groups, show shorter retention times due to increased hydrophilicity [18] [16].
These retention differences provide the foundation for developing selective analytical methods capable of simultaneous quantification of multiple coumarin glycosides in complex matrices. The systematic understanding of structure-retention relationships enables predictive optimization of separation conditions for newly discovered compounds in this class.
Biological Activity Correlations
The comparative analysis reveals important structure-activity relationships that help explain the diverse biological properties of coumarin glycosides. The presence of catechol functionality in daphnin enhances metal chelation capacity and antioxidant activity compared to the simpler hydroxyl pattern in Skimmin [17]. Similarly, the methoxy substitution in scopolin influences membrane permeability and metabolic stability compared to the unsubstituted pattern in Skimmin [18].